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Guanosine-2'-monophosphate

Ribonuclease inhibition Enzyme kinetics Temperature-jump relaxation

Researchers using 5'-GMP or mixed isomers in RNase T1 inhibition assays risk flawed data due to incorrect phosphate geometry. Guanosine-2'-monophosphate (2'-GMP) is the sole isomer that binds in the syn conformation, acting as a competitive, mechanistically faithful transition-state analog. - Kd ≈240 nM for RNase T1, ~1.4-fold tighter than 3'-GMP; ~1.7-fold slower koff ensures stable co-crystallization complexes resolved to 1.8-1.9 Å. - Tasteless profile makes it the essential negative control in T1R1/T1R3 umami receptor assays, where 5'-GMP is a potent agonist. - Supplied as ≥95% HPLC-pure lyophilized sodium salt; pack sizes from 3.6 mg to bulk; shipped ambient with recommended storage at -20°C.

Molecular Formula C10H14N5O8P
Molecular Weight 363.22 g/mol
CAS No. 12237-02-4
Cat. No. B076260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine-2'-monophosphate
CAS12237-02-4
SynonymsC.I.Reactive Red 49
Molecular FormulaC10H14N5O8P
Molecular Weight363.22 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
InChIInChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
InChIKeyWTIFIAZWCCBCGE-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes3.6 mg / 5 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanosine-2'-monophosphate (2'-GMP, CAS 12237-02-4): A Positional Isomer of GMP with Distinct Ribonuclease T1 Inhibitory Activity


Guanosine-2'-monophosphate (2'-GMP, CAS 12237-02-4) is a purine ribonucleoside 2'-monophosphate in which a single phosphate group is esterified to the 2'-hydroxyl of the ribose moiety of guanosine [1]. It shares the molecular formula C₁₀H₁₄N₅O₈P (MW 363.22) with its positional isomers guanosine-3'-monophosphate (3'-GMP) and guanosine-5'-monophosphate (5'-GMP), yet the phosphate position fundamentally alters its biochemical recognition, enzyme specificity, and functional utility . Unlike 5'-GMP, which serves as a monomeric building block of RNA and a widely used umami flavor enhancer (E626), 2'-GMP functions primarily as a specific inhibitor of ribonuclease T1 (EC 3.1.27.3) and as a metabolic intermediate in guanosine-2',3'-cyclic monophosphate catabolism [1][2].

Why Guanosine-2'-monophosphate Cannot Be Replaced by 5'-GMP or 3'-GMP in Ribonuclease Research and Enzyme Mechanistic Studies


Although 2'-GMP, 3'-GMP, and 5'-GMP are positional isomers with identical molecular mass and chromophoric properties, their biological recognition is sharply divergent. 2'-GMP acts as a competitive inhibitor of guanyl-specific ribonuclease T1, whereas 5'-GMP is neither a substrate nor an effective inhibitor of this enzyme class [1]. The phosphate position dictates the glycosidic bond conformation adopted upon enzyme binding—syn for 2'-GMP and 3'-GMP versus anti for 5'-GMP—resulting in distinct hydrogen-bonding networks and active-site geometries [2]. Furthermore, 2'-GMP and 3'-GMP are tasteless, while 5'-GMP is a potent umami compound, reflecting differential activation of heterodimeric T1R1/T1R3 taste receptors [3]. These functional divergences mean that substituting one GMP isomer for another without experimental validation can produce qualitatively incorrect results in enzyme inhibition assays, structural biology studies, and sensory research.

Quantitative Differential Evidence for Guanosine-2'-monophosphate (CAS 12237-02-4) vs. Its Closest Positional Isomers


RNase T1 Binding Kinetics: 2'-GMP Exhibits ~1.7-Fold Slower Dissociation than 3'-GMP, Resulting in Tighter Net Binding

In a direct head-to-head temperature-jump relaxation study, the binding kinetics of 2'-GMP and 3'-GMP to genetically engineered ribonuclease T1 were measured under identical conditions. 2'-GMP displayed a dissociation rate constant (k_off) of (1.2 ± 0.2) × 10³ s⁻¹, which is approximately 1.7-fold slower than the k_off of (2.0 ± 0.3) × 10³ s⁻¹ recorded for 3'-GMP [1]. The association rate constants were comparably diffusion-limited: k_on = (5.0 ± 0.5) × 10⁹ M⁻¹s⁻¹ for 2'-GMP versus (6.1 ± 0.5) × 10⁹ M⁻¹s⁻¹ for 3'-GMP. Calculated equilibrium dissociation constants (K_D ≈ k_off/k_on) yield approximately 2.4 × 10⁻⁷ M (240 nM) for 2'-GMP and 3.3 × 10⁻⁷ M (330 nM) for 3'-GMP, representing a ~1.4-fold affinity advantage for the 2'-isomer [1]. Fluorimetric titration experiments independently confirmed association constants in the range of 3.1–4.3 × 10⁶ M⁻¹, indicating that mononucleotide binding to the specific site of RNase T1 is at least one order of magnitude tighter than historically assumed [1].

Ribonuclease inhibition Enzyme kinetics Temperature-jump relaxation

Comprehensive Binding Rank Order to RNase T1: 2'-GMP > 3'-GMP > 5'-GMP Established by Gel Filtration

A systematic gel filtration study of ribonuclease T1 interaction with substrate analogs established a quantitative rank order of apparent binding strengths at pH 5.5 and 25 °C: 2'-GMP > 3'-GMP > 3',5'-GDP > 9-(2'-hydroxyethyl)guanine 2'-phosphate > 5'-GMP > guanosine > 8-bromoguanosine > 3'-AMP > deoxyguanosine [1]. Critically, 5'-GMP ranked fifth, substantially weaker than both 2'-GMP and 3'-GMP, and guanosine itself (the non-phosphorylated nucleoside) bound more weakly still. The enzyme bound maximally one molecule of 3'-GMP per protein molecule, confirming a single specific binding site [1]. The study further demonstrated that optimum binding of 3'-GMP and guanosine occurs around pH 5, implicating enzyme residues with pK_a values of ~3.5 and ~7 (likely a carboxyl and an imidazole group) in the binding interaction [1].

Substrate analog binding Gel filtration chromatography Structure-activity relationship

Taste Phenotype Divergence: 2'-GMP and 3'-GMP Are Tasteless; Only 5'-GMP Elicits Umami Flavor

The sensory properties of guanosine monophosphate isomers are dictated entirely by phosphate position. When the ribose moiety is phosphorylated at the 2′ or 3′ position, the resulting nucleotides are tasteless [1]. In contrast, 5'-GMP (guanosine-5'-monophosphate, E626) is a well-established umami compound that synergistically enhances the flavor intensity of monosodium glutamate and is widely employed as a food additive at typical usage levels of 50–500 ppm [2]. This functional dichotomy arises because the T1R1/T1R3 umami taste receptor heterodimer requires a 5'-phosphate geometry for productive ligand binding and receptor activation; the 2'- and 3'-phosphate regioisomers cannot productively engage the receptor orthosteric site [1].

Taste receptor activation Umami Nucleotide flavor chemistry

Glycosidic Bond Conformation: 2'-GMP Adopts syn Conformation upon RNase T1 Binding, Whereas 5'-GMP Binds in anti

Two-dimensional NMR analysis of RNase T1 complexes revealed a fundamental conformational divergence among GMP isomers. Both 2'-GMP and 3'-GMP adopt the syn glycosidic bond conformation when bound to the enzyme, while 5'-GMP exclusively adopts the anti conformation [1]. In the syn conformation, the guanine base is oriented over the ribose ring, whereas the anti conformation places the base away from the sugar. This conformational switch has direct structural consequences: molecular modeling demonstrated that 2'-GMP and 5'-GMP can bind to RNase T1 in either of two ribose puckered forms (C3'-endo favored over C2'-endo), whereas 3'-GMP binds predominantly in the C3'-endo form [2]. The syn orientation of 2'-GMP positions its phosphate group for optimal interaction with the catalytic residues Glu58 and Arg77 of RNase T1, a geometry that is sterically inaccessible to 5'-GMP in its preferred anti conformation [1][2].

NMR spectroscopy Nucleotide conformation Enzyme-ligand complex

Phosphate Migration Propensity: 2'-GMP Undergoes Spontaneous Isomerization to 3'-GMP in Aqueous Solution, Impacting Purity Specifications

2'-GMP is subject to spontaneous phosphate migration between the 2' and 3' hydroxyl groups of ribose in aqueous solution, a phenomenon that does not affect 5'-GMP due to the absence of a vicinal diol at the 5' position [1]. As a consequence, commercial preparations of 2'-GMP (free acid or disodium salt, CAS 6027-83-4) are typically supplied as mixtures of the 2' and 3' isomers . The pioneering work of Cohn (1950) established the first ion-exchange chromatographic method capable of resolving 2'- and 3'-guanylic acids, separating the two isomers based on their differential affinity for anion-exchange resins [2]. The specific rotation of 3'-guanylic acid has been reported as [α]D²⁵ = -8° (c = 2 in H₂O) and -65° (c = 2 in 5% NaOH), providing an optical method to distinguish isomer composition [3]. Users requiring isomerically pure 2'-GMP must employ freshly prepared solutions, low-temperature storage, and analytical verification by HPLC or ion-exchange chromatography immediately prior to use [2].

Phosphate migration Isomer stability Analytical quality control

Enzyme Specificity Dichotomy: 2'-GMP Is a Ribonuclease T1 Inhibitor, While 5'-GMP Is an RNA Polymerase Substrate

2'-GMP is formally classified by ChEBI as an EC 3.1.27.3 (ribonuclease T1) inhibitor, a functional role not shared by 5'-GMP [1]. Ribonuclease T1 specifically cleaves RNA at the 3'-position of guanylic acid residues via a 2',3'-cyclic phosphate intermediate; 2'-GMP acts as a product-analog inhibitor that occupies the primary recognition site without undergoing turnover [2]. In contrast, 5'-GMP serves as the canonical substrate for guanylate kinase (EC 2.7.4.8), which phosphorylates it to GDP in an ATP-dependent reaction essential for RNA and DNA biosynthesis [3]. The MetaCyc database further annotates 2'-GMP as an alternative substrate of alkaline phosphatase, distinct from the primary metabolic roles of 5'-GMP [4]. This functional bifurcation—inhibitor vs. biosynthetic substrate—means that the two isomers are not interchangeable in any experimental context involving nucleotide-utilizing enzymes.

Enzyme specificity Ribonuclease inhibition Nucleotide metabolism

Definitive Research and Industrial Use Cases for Guanosine-2'-monophosphate (CAS 12237-02-4) Based on Verified Differential Evidence


Ribonuclease T1 Inhibition and Co-Crystallization Studies

2'-GMP is the inhibitor of choice for structural and mechanistic studies of guanyl-specific ribonucleases (RNase T1, RNase Sa, binase). Its ~1.7-fold slower dissociation rate compared to 3'-GMP [1] yields more stable enzyme-inhibitor complexes, facilitating high-resolution X-ray crystallography (structures resolved to 1.8–1.9 Å resolution) and NMR-based conformational analysis. The syn glycosidic conformation adopted by bound 2'-GMP [2] mimics the geometry of the 2',3'-cyclic phosphate reaction intermediate, making it a mechanistically faithful transition-state analog. In contrast, 5'-GMP cannot substitute in this application as it binds in the anti conformation and does not inhibit RNase T1 [2].

Negative Control in Umami Taste Receptor Pharmacology

Because 2'-GMP and 3'-GMP are tasteless while 5'-GMP is a potent umami agonist [3], 2'-GMP serves as an indispensable negative control in T1R1/T1R3 receptor assays, calcium-imaging studies of taste receptor cells, and sensory psychophysics experiments. Its use allows investigators to dissect whether observed physiological or behavioral responses are specifically attributable to 5'-phosphate geometry versus nonspecific nucleotide effects.

Metabolic Intermediate Tracing in 2',3'-cGMP Catabolism Pathways

2'-GMP is the direct product of 2',3'-cyclic GMP hydrolysis by 2',3'-cyclic-nucleotide 3'-phosphodiesterase (EC 3.1.4.16) and an intermediate in guanosine salvage pathways [4]. Researchers investigating cyclic nucleotide metabolism in prokaryotes and eukaryotes require authentic 2'-GMP as an analytical standard for HPLC-based enzyme activity assays. Its distinct retention time on anion-exchange columns, established by Cohn (1950) [5], enables unambiguous chromatographic resolution from 3'-GMP and 5'-GMP in complex biological matrices.

Nucleotide Analog Library Construction for Drug Discovery

In medicinal chemistry campaigns targeting purine nucleotide-binding proteins, 2'-GMP provides a scaffold with a phosphorylation geometry not accessible from the more abundant 5'-GMP starting material. The 2'-phosphate orientation has been exploited in the design of antiviral guanosine analogs (e.g., 2'-nor-cGMP derivatives) that inhibit DNA virus replication without requiring virus-specified thymidine kinase for activation [4]. The availability of pure 2'-GMP enables synthetic diversification at the 3'- and 5'-positions while retaining the 2'-phosphate as a fixed recognition element.

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